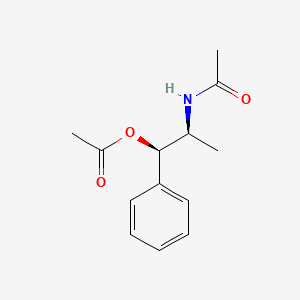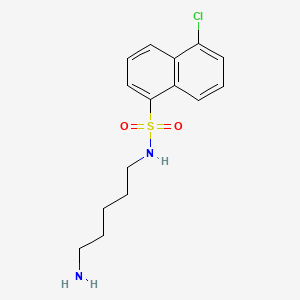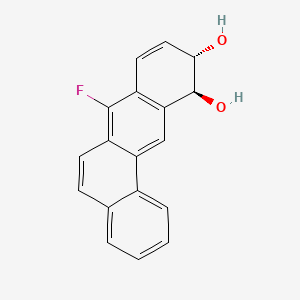
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the benz(a)anthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- typically involves the fluorination of benz(a)anthracene followed by dihydroxylation. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions. The dihydroxylation step can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and dihydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans-.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying reaction mechanisms involving fluorinated aromatic compounds.
Biology
In biological research, Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is studied for its potential interactions with biological macromolecules, such as DNA and proteins, and its effects on cellular processes.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-7-methyl-, trans-
- Benz(a)anthracene-10,11-diol, 10,11-dihydro-, dibenzoate, trans-
- Benz(a)anthracene-7,12-dione
Uniqueness
Benz(a)anthracene-10,11-diol, 7-fluoro-10,11-dihydro-, trans- is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications, such as drug development and material science.
Eigenschaften
CAS-Nummer |
82846-09-1 |
|---|---|
Molekularformel |
C18H13FO2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
(10S,11S)-7-fluoro-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-12-6-5-10-3-1-2-4-11(10)14(12)9-15-13(17)7-8-16(20)18(15)21/h1-9,16,18,20-21H/t16-,18-/m0/s1 |
InChI-Schlüssel |
GUEOEIUUVZOHHZ-WMZOPIPTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)[C@@H]([C@H](C=C4)O)O)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C(C=C4)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


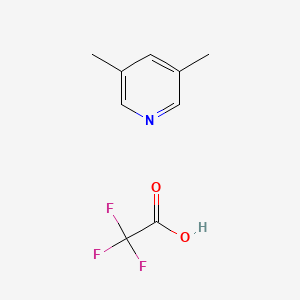
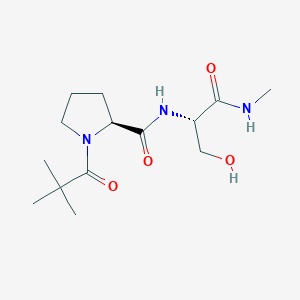
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
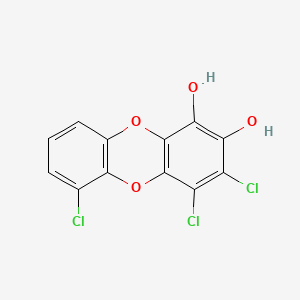
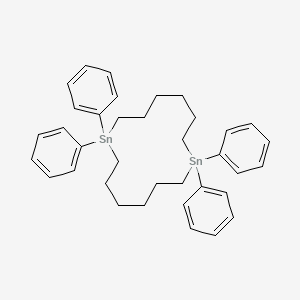


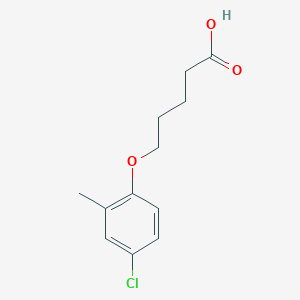
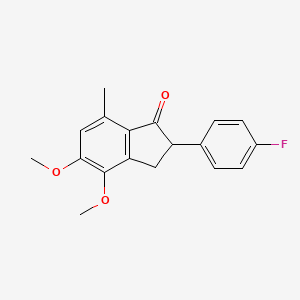

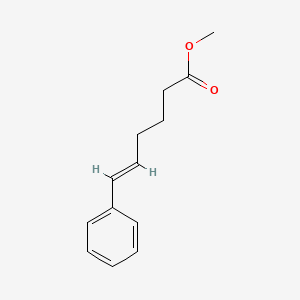
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
